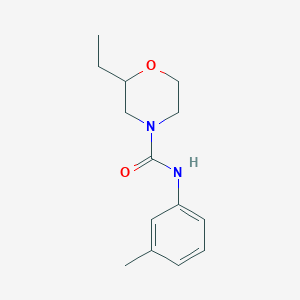
2-ethyl-N-(3-methylphenyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(3-methylphenyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(3-methylphenyl)morpholine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various in vitro and in vivo models. Additionally, it has been investigated as a potential inhibitor of protein kinases, which are enzymes involved in the regulation of various cellular processes. Moreover, 2-ethyl-N-(3-methylphenyl)morpholine-4-carboxamide has been used as a building block in the synthesis of various novel compounds with potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-ethyl-N-(3-methylphenyl)morpholine-4-carboxamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating the activity of protein kinases, which are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, it may interact with other cellular targets, such as ion channels and receptors, to produce its biological effects.
Biochemical and Physiological Effects
2-ethyl-N-(3-methylphenyl)morpholine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to possess anti-inflammatory and analgesic activities by reducing the production of pro-inflammatory cytokines and modulating the activity of pain-sensing neurons. Moreover, it has been investigated for its potential to modulate the activity of protein kinases, which are involved in the regulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-N-(3-methylphenyl)morpholine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under normal laboratory conditions. Additionally, it has been extensively studied for its potential applications in medicinal chemistry, which makes it a valuable tool for drug discovery and development. However, it also has some limitations. For example, it may exhibit low solubility in certain solvents, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret its biological effects.
Zukünftige Richtungen
There are several future directions for the study of 2-ethyl-N-(3-methylphenyl)morpholine-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets. Moreover, it may be useful to explore its potential as a building block for the synthesis of novel compounds with improved pharmacological properties. Finally, it may be valuable to investigate its potential applications in material science, such as in the development of new polymers and catalysts.
Synthesemethoden
The synthesis of 2-ethyl-N-(3-methylphenyl)morpholine-4-carboxamide involves the reaction of 3-methylbenzoyl chloride with morpholine in the presence of a base, followed by the addition of ethylamine. The reaction mixture is then heated to reflux, and the resulting product is purified by recrystallization. The yield of the product is typically around 70-80%, and the purity can be confirmed by NMR and IR spectroscopy.
Eigenschaften
IUPAC Name |
2-ethyl-N-(3-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-13-10-16(7-8-18-13)14(17)15-12-6-4-5-11(2)9-12/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAPHXPXRLRITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

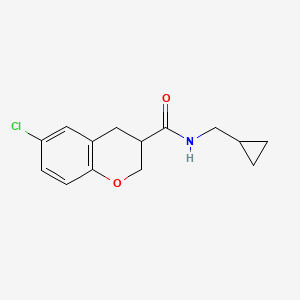
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
![N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7494136.png)
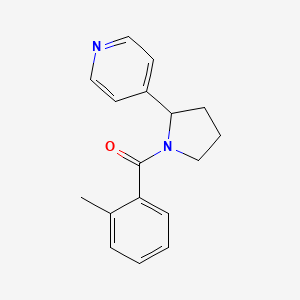
![2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
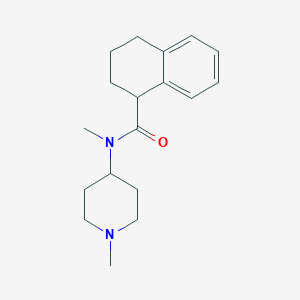
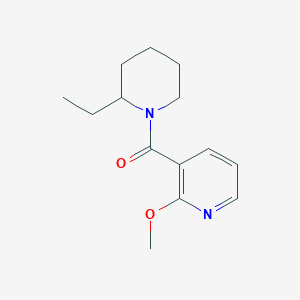
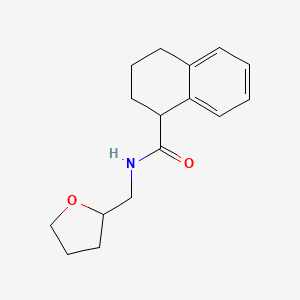
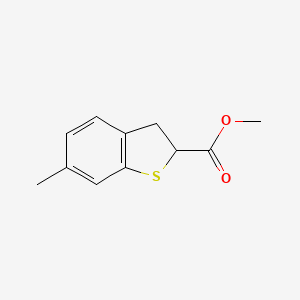
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)
